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molecular formula C9H8N2O B069249 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde CAS No. 181867-19-6

1-methyl-1H-benzo[d]imidazole-6-carbaldehyde

Cat. No. B069249
M. Wt: 160.17 g/mol
InChI Key: VWOWVKAZVUBJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822468B2

Procedure details

The title compound was synthesized in a similar manner as described for intermediate J using methyl amine solution in MeOH instead of 2-pyrrolidin-1-yl-ethylamine to react with 3-fluoro-4-nitro-benzoic acid methyl ester (xiv) (tR 1.56 min (conditions 8), MH+=161).
[Compound]
Name
intermediate J
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].C[O:4][C:5](=O)[C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[C:8](F)[CH:7]=1.[CH3:17]O>>[CH3:1][N:2]1[C:8]2[CH:7]=[C:6]([CH:5]=[O:4])[CH:11]=[CH:10][C:9]=2[N:12]=[CH:17]1

Inputs

Step One
Name
intermediate J
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)[N+](=O)[O-])F)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC2=C1C=C(C=C2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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